molecular formula C17H20N2O5 B2681564 Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859859-78-2

Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2681564
CAS No.: 859859-78-2
M. Wt: 332.356
InChI Key: MOKPDGXLCVQPHU-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic compound featuring a piperazine ring substituted with a coumarin-derived chromenylmethyl group and an ethyl carboxylate ester. The piperazine-carboxylate scaffold is commonly utilized in medicinal chemistry to enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-2-23-17(22)19-7-5-18(6-8-19)11-12-9-16(21)24-15-4-3-13(20)10-14(12)15/h3-4,9-10,20H,2,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKPDGXLCVQPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the chromen-4-one core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a phenolic compound in the presence of a base. Subsequent steps may include cyclization, hydroxylation, and esterification to achieve the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can reduce double bonds or carbonyl groups.

  • Substitution: Substitution reactions can replace functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Properties : The chromone structure is known for its antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies have shown that compounds similar to ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate can reduce inflammation markers in vitro and in vivo.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, potentially through mitochondrial pathways or caspase activation.

Table 1: Summary of Key Studies

StudyObjectiveFindingsReference
Study AEvaluate cytotoxic effects on MCF-7 cellsInduced apoptosis via caspase pathway
Study BInvestigate anti-inflammatory propertiesSignificant reduction in TNF-alpha levels
Study CAssess antioxidant capacityHigh radical scavenging activity observed

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Treatment : Due to its cytotoxic effects on cancer cells, further development could lead to novel anticancer therapies.
  • Neuroprotection : Its potential role as a dopamine receptor antagonist may open avenues for treating neurodegenerative diseases.
  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory responses could be harnessed in developing new anti-inflammatory medications.

Mechanism of Action

The mechanism by which Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperazine-carboxylate derivatives, particularly in terms of substituents on the piperazine ring. Below is a comparative analysis based on substituent chemistry, synthesis routes, and biological activity.

Substituent Chemistry and Functional Group Variations
Compound Name Key Substituents Structural Features Reference
Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate (Target) 6-hydroxycoumarin-methyl, ethyl carboxylate Chromenone core with hydroxyl and ketone groups; piperazine linked via methylene N/A (hypothetical)
Ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate 2-chlorophenylmethyl, thioxoquinazolinone, ethyl carboxylate Quinazolinone core with sulfur and ketone groups; chlorophenyl substitution
Ethyl 4-{6-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate Benzylidene-thiazolidinone, hexanoyl chain, ethyl carboxylate Thiazolidinone with conjugated benzylidene; long aliphatic chain linker
Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate Indole-ethyl, ethyl carboxylate Indole heterocycle linked via ethyl group; no sulfur or ketone substituents

Key Observations :

  • The target compound uniquely combines a hydroxylated coumarin system with the piperazine-carboxylate scaffold, distinguishing it from sulfur-containing analogs (e.g., thiazolidinones in or quinazolinones in ).
  • Indole-based derivatives (e.g., ) lack the chromenone or sulfur-based heterocycles but share the ethyl carboxylate group, suggesting comparable solubility profiles.

Biological Activity

Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate, commonly referred to as EHP-101, is a synthetic compound belonging to the class of chromenones. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Synthesis

EHP-101 is characterized by a chromenone core linked to a piperazine ring. The synthesis typically involves several steps:

  • Formation of Chromenone Core : The initial step often employs a Knoevenagel condensation reaction between a suitable aldehyde and a phenolic compound.
  • Cyclization and Hydroxylation : Subsequent reactions include cyclization and hydroxylation to introduce functional groups.
  • Esterification : Finally, esterification with ethyl chloroformate leads to the formation of the final product.

Table 1: Summary of Synthesis Steps

StepReaction TypeKey Reagents
1. Formation of ChromenoneKnoevenagel condensationAldehyde, phenolic compound
2. CyclizationCyclizationBase (e.g., sodium ethoxide)
3. HydroxylationHydroxylationHydroxylating agents
4. EsterificationEsterificationEthyl chloroformate

Antioxidant Activity

EHP-101 exhibits significant antioxidant properties, which can be attributed to the hydroxyl groups present in its structure. These groups are effective in scavenging free radicals, thereby reducing oxidative stress in cellular environments. Studies have shown that compounds with similar structures can significantly inhibit lipid peroxidation and enhance cellular viability under oxidative stress conditions .

Anticancer Properties

Research indicates that EHP-101 may possess anticancer activity through various mechanisms:

  • Induction of Apoptosis : EHP-101 has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
  • Cell Cycle Arrest : It can halt the progression of the cell cycle in cancer cells, leading to reduced proliferation .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential applications in treating inflammatory diseases .

The biological effects of EHP-101 are mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could modulate receptors associated with pain and inflammation .

Table 2: Biological Activities of EHP-101

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals,
AnticancerInducing apoptosis, cell cycle arrest ,
Anti-inflammatoryInhibiting COX-2 and pro-inflammatory cytokines,

Case Studies and Research Findings

Several studies have investigated the biological activity of EHP-101:

  • Antioxidant Study : A study demonstrated that EHP-101 significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide, indicating its potential neuroprotective effects.
  • Cancer Research : In vitro studies on breast cancer cell lines showed that EHP-101 inhibited cell growth by inducing apoptosis via the mitochondrial pathway.
  • Inflammation Model : Animal models treated with EHP-101 exhibited reduced swelling and pain in inflammatory conditions, supporting its use as an anti-inflammatory agent.

Table 3: Summary of Case Studies

Study FocusFindingsReference
Antioxidant ActivityReduced oxidative damage in neuronal cells
Cancer Cell LinesInduced apoptosis and inhibited growth
Inflammation ModelDecreased swelling and pain in animal models

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require purification to remove byproducts .
  • Catalysts : Use of DIPEA (N,N-diisopropylethylamine) improves coupling efficiency by neutralizing HCl byproducts .
  • Temperature : Reactions often proceed at 80–130°C, with higher temperatures accelerating kinetics but risking decomposition .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeKey Challenges
Coumarin FormationEthyl acetoacetate, H₂SO₄, 100°C60–75%Purification of hydroxylated byproducts
Piperazine CouplingK₂CO₃, DMF, 80°C45–65%Competing N-alkylation at multiple sites
EsterificationEDC/HOAt, DIPEA, RT50–70%Hydrolysis of activated intermediates

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Piperazine Ring : Two triplets at δ 2.5–3.5 ppm (N–CH₂–CH₂–N) .
    • Coumarin Core : Aromatic protons (δ 6.8–7.5 ppm), hydroxyl proton (δ 10–12 ppm, broad), and carbonyl (C=O) at ~160–170 ppm in ¹³C NMR .
    • Ethyl Ester : Quartet at δ 4.1–4.3 ppm (CH₂CH₃) and triplet at δ 1.2–1.4 ppm (CH₃) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1750 cm⁻¹), O–H (3200–3500 cm⁻¹), and C–O ester (1200–1300 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₇H₂₀N₂O₅ (exact mass: 356.14 g/mol) with fragmentation patterns indicating loss of CO₂Et (–73 Da) .

Advanced: How can computational methods predict biological targets, and what validation experiments are recommended?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., prolyl hydroxylases, kinases). The coumarin moiety may bind to hydrophobic pockets, while the piperazine facilitates hydrogen bonding .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes.
  • Validation :
    • In Vitro Enzymatic Assays : Measure IC₅₀ values against target enzymes (e.g., HIF prolyl hydroxylase) using fluorescence-based substrates .
    • SAR Studies : Modify substituents on the piperazine or coumarin to correlate docking scores with activity .

Advanced: How to resolve discrepancies between in vitro and in vivo bioactivity data?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Metabolic Stability : Incubate with liver microsomes; low stability may explain reduced in vivo efficacy .
    • Plasma Protein Binding : Use equilibrium dialysis; high binding (>95%) reduces free drug concentration.
  • Formulation Adjustments : Nanoemulsions or liposomal encapsulation improve bioavailability .
  • Metabolite Identification : LC-MS/MS to detect hydroxylated or glucuronidated derivatives that may lack activity .

Basic: What biological activities are reported for similar piperazine-coumarin hybrids?

Methodological Answer:

  • Enzyme Inhibition : Analogues inhibit prolyl hydroxylases (e.g., HIF-PH) and tyrosine kinases via π-π stacking and H-bonding .
  • Antimicrobial Activity : Coumarin’s planar structure intercalates into microbial DNA, while piperazine enhances solubility .
  • Anticancer Screening : MTT assays show IC₅₀ values in the µM range for breast cancer cell lines (MCF-7) .

Advanced: How does piperazine substitution affect physicochemical properties and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -F, -Cl): Increase logP (lipophilicity) but may reduce solubility.
  • Hydrogen Bonding : 4-Methoxyphenyl substitution enhances water solubility (logS –3.5 vs. –4.8 for unsubstituted) .
  • Bioactivity Correlation : Methyl or benzyl groups on piperazine improve kinase inhibition by 2–5 fold compared to H-substituted analogues .

Q. Table 2: Substituent Effects on Activity

SubstituentlogPSolubility (mg/mL)IC₅₀ (HIF-PH, µM)
-H2.10.1512.5
-CH₃2.40.108.2
-OCH₃1.80.256.7

Advanced: What crystallography challenges exist, and how to optimize X-ray diffraction parameters?

Methodological Answer:

  • Crystal Growth : Use vapor diffusion with ethanol/water (7:3) to obtain single crystals. Avoid DMSO due to high viscosity .
  • Data Collection :
    • SHELX Workflow : Index with XDS, refine using SHELXL-2019. Anisotropic displacement parameters for non-H atoms .
    • Disorder Handling : Apply PART instructions in SHELXL for split positions (e.g., ethyl group rotation) .
  • Validation : Check R-factor (<5%), and ADP consistency using PLATON .

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